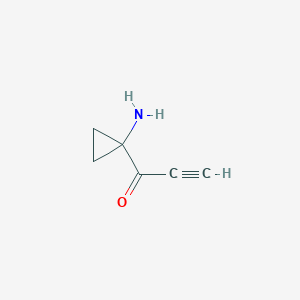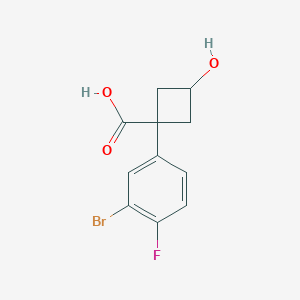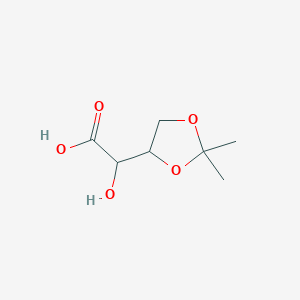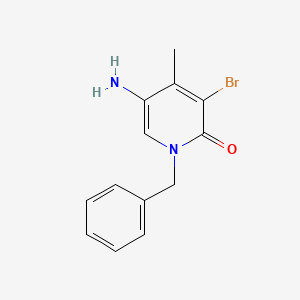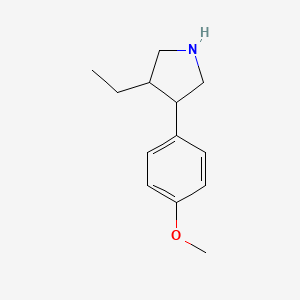
3-Ethyl-4-(4-methoxyphenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-4-(4-methoxyphenyl)pyrrolidine: is a heterocyclic organic compound that features a pyrrolidine ring substituted with an ethyl group at the third position and a 4-methoxyphenyl group at the fourth position. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4-(4-methoxyphenyl)pyrrolidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 4-methoxybenzaldehyde with ethylamine can form an intermediate Schiff base, which upon cyclization with a suitable reagent, yields the desired pyrrolidine derivative.
Industrial Production Methods: Industrial production of pyrrolidine derivatives often involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina at elevated temperatures and pressures . This method can be adapted for the production of substituted pyrrolidines by using appropriately substituted starting materials.
化学反応の分析
Types of Reactions: 3-Ethyl-4-(4-methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
科学的研究の応用
3-Ethyl-4-(4-methoxyphenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-Ethyl-4-(4-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the pyrrolidine ring.
類似化合物との比較
Pyrrolidine: The parent compound without any substituents.
4-Methylpyrrolidine: A similar compound with a methyl group instead of an ethyl group.
4-(4-Methoxyphenyl)pyrrolidine: A compound with only the 4-methoxyphenyl group.
Uniqueness: 3-Ethyl-4-(4-methoxyphenyl)pyrrolidine is unique due to the presence of both the ethyl and 4-methoxyphenyl groups, which can impart distinct biological and chemical properties compared to its analogs. The combination of these substituents can enhance its binding affinity to specific targets and improve its pharmacokinetic profile.
特性
分子式 |
C13H19NO |
|---|---|
分子量 |
205.30 g/mol |
IUPAC名 |
3-ethyl-4-(4-methoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C13H19NO/c1-3-10-8-14-9-13(10)11-4-6-12(15-2)7-5-11/h4-7,10,13-14H,3,8-9H2,1-2H3 |
InChIキー |
QOHJMMANTRSXCD-UHFFFAOYSA-N |
正規SMILES |
CCC1CNCC1C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


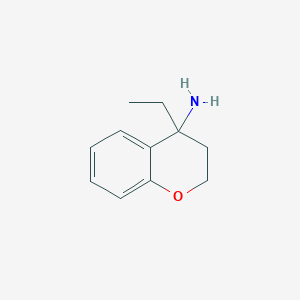
![2-[(But-3-yn-2-yl)amino]-3-fluoropyridine-4-carboxylic acid](/img/structure/B13182882.png)
![2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane](/img/structure/B13182887.png)

![2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B13182893.png)
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-propyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13182901.png)
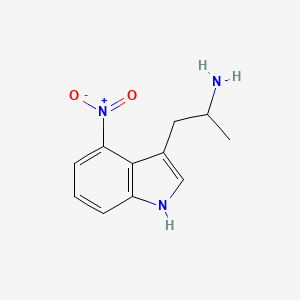
![[1-(Chloromethyl)cyclopropyl]cyclohexane](/img/structure/B13182920.png)
![Ethyl 3-[4-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate](/img/structure/B13182921.png)
